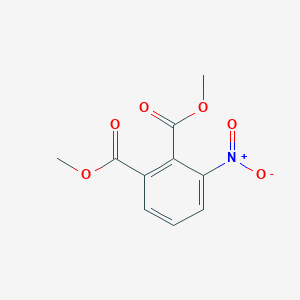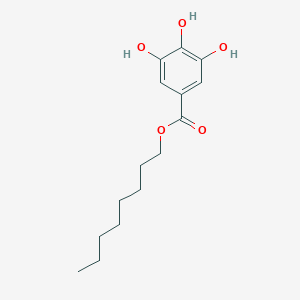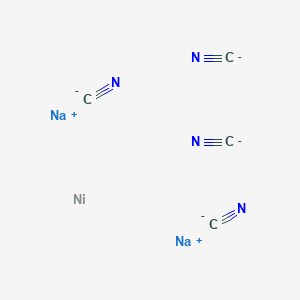
Sodium nickel cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium nickel cyanide is a chemical compound that has been used in various scientific research applications. It is a coordination complex that contains sodium, nickel, and cyanide ions. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of sodium nickel cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that sodium nickel cyanide acts as a reducing agent in electroplating processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of sodium nickel cyanide are not well studied. However, it is known that cyanide ions can bind to cytochrome c oxidase, a key enzyme in the electron transport chain, and inhibit its activity. This can lead to a decrease in ATP production and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sodium nickel cyanide in lab experiments is its high stability. The compound is relatively stable under normal laboratory conditions and can be stored for long periods without decomposition. Another advantage is its low toxicity. Sodium nickel cyanide is less toxic than other cyanide compounds, making it safer to handle in the lab. However, one of the limitations of using sodium nickel cyanide is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on sodium nickel cyanide. One direction is the synthesis of new nickel-containing compounds using sodium nickel cyanide as a precursor. Another direction is the study of the mechanism of action of sodium nickel cyanide in organic synthesis reactions. Further research can also be done to explore the potential biomedical applications of sodium nickel cyanide.
Métodos De Síntesis
Sodium nickel cyanide can be synthesized using various methods. One of the commonly used methods is the precipitation method. In this method, nickel sulfate and sodium cyanide are mixed in water, and the resulting solution is stirred for a few hours. The sodium nickel cyanide precipitates out of the solution and is collected by filtration. Another method involves the reaction of nickel chloride with sodium cyanide in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Sodium nickel cyanide has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions. It has also been used in electroplating processes to deposit nickel on various substrates. Sodium nickel cyanide has been used as a precursor for the synthesis of other nickel-containing compounds. It has also been used in the synthesis of magnetic nanoparticles.
Propiedades
Número CAS |
14038-85-8 |
|---|---|
Nombre del producto |
Sodium nickel cyanide |
Fórmula molecular |
C4N4Na2Ni-2 |
Peso molecular |
208.74 g/mol |
Nombre IUPAC |
disodium;nickel;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Ni/c4*1-2;;;/q4*-1;2*+1; |
Clave InChI |
XQRUZCFXGRNTLO-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
Números CAS relacionados |
48042-08-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



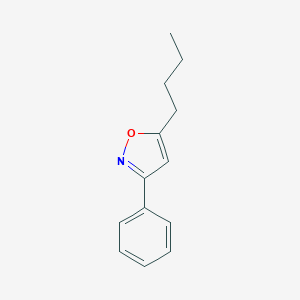
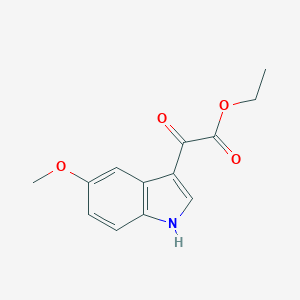
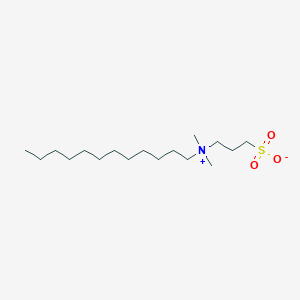
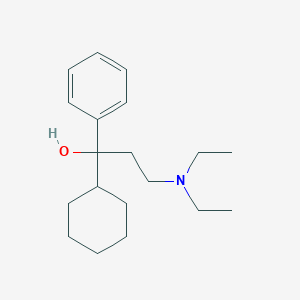
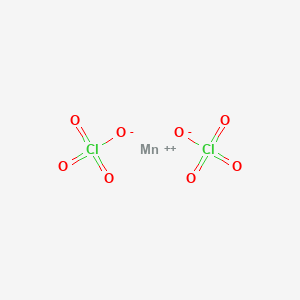
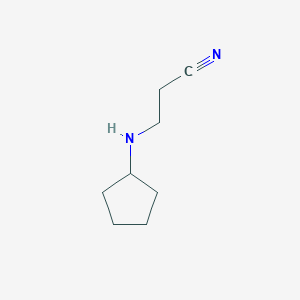
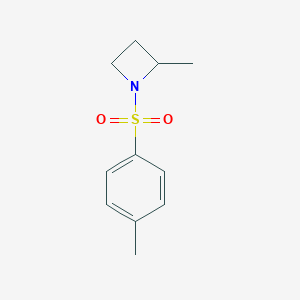
![Spiro[4.5]decane](/img/structure/B86366.png)
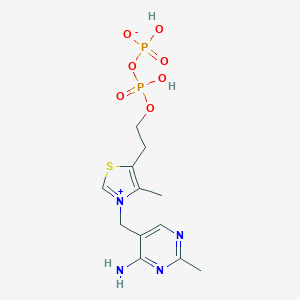
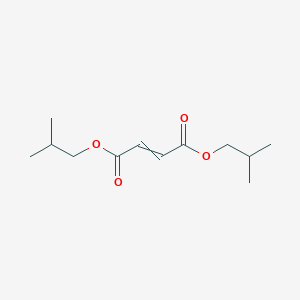
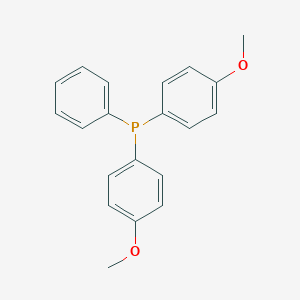
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
